molecular formula C7H7ClO B1293575 4-Hydroxybenzyl chloride CAS No. 35421-08-0

4-Hydroxybenzyl chloride

Cat. No. B1293575
CAS RN: 35421-08-0
M. Wt: 142.58 g/mol
InChI Key: SSIMHHUMYMHNID-UHFFFAOYSA-N
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Description

4-Hydroxybenzyl chloride is a chemical compound that can be synthesized and utilized in various organic reactions. It is related to other compounds such as 4-hydroxybenzyl alcohol, which is a metabolite produced during the biosynthesis of thiamine in Escherichia coli and is derived from L-tyrosine . The compound is also structurally related to 4-hydroxybenzamides, which can be synthesized from 4-hydroxybenzoic acid .

Synthesis Analysis

The synthesis of derivatives related to 4-hydroxybenzyl chloride can be achieved through various methods. For instance, 4-hydroxybenzyl cyanide can be synthesized from 4-hydroxybenzeneacetamide using Bu2SnO as a catalyst in a dehydration reaction . Another related compound, 4-(4-hydroxybenzyl)-oxazolidin-2-one, can be synthesized from N-Boc-L-tyrosine in a high-yielding four-step process . Additionally, the synthesis of 4-hydroxybenzamides and their salts involves the preparation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid, with oxalyl chloride being a preferred reagent over thionyl chloride to avoid sulfur-containing impurities .

Molecular Structure Analysis

The molecular structure of compounds related to 4-hydroxybenzyl chloride can be characterized using various spectroscopic techniques. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques . Density functional theory (DFT) calculations can also be used to predict and confirm the molecular structure, as demonstrated in the analysis of the sulfonamide compound .

Chemical Reactions Analysis

4-Hydroxybenzyl chloride can participate in a range of chemical reactions. It is structurally similar to 4-methoxybenzyl chloride, which can be used to protect phenolic groups in organic synthesis . The protection and deprotection of hydroxyl groups are crucial steps in the synthesis of complex molecules, such as oligoribonucleotides and α-fucosyl glycosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzyl chloride and its derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of a hydroxyl group can affect the acidity and reactivity of the benzyl chloride. The synthesis methods and conditions, such as solvent-free conditions, can also impact the yield and purity of the synthesized compounds .

Safety And Hazards

When handling 4-Hydroxybenzyl chloride, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Future Directions

4-Hydroxybenzyl chloride, as a derivative of 4-Hydroxybenzoic acid, has potential applications in various industries, including food, cosmetics, pharmacy, and fungicides . Its biosynthesis could provide a sustainable alternative for synthesizing value-added bioproducts .

properties

IUPAC Name

4-(chloromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIMHHUMYMHNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074843
Record name 4-(Chloromethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzyl chloride

CAS RN

35421-08-0
Record name 4-(Chloromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35421-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Equimolar quantities of p-chloromethylphenyl chloroformate and dimethyl formamide were reacted at room temperature for one hour in acetonitrile (590 parts acetonitrile for every mole of dimethyl formamide or p-chloromethylphenyl chloroformate). Equimolar quantities of methanol were then added to the immonium salt mixture, and the solution was then stirred for about one half hour (with cooling) at 25°-30°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CA Buehler, RL BROWN, JM HOLBERT… - The Journal of …, 1941 - ACS Publications
… Later anotherGerman patent (5) claimed that the higher-melting benzyl chloride was 5-chloro-(or 3-chloro-) 4-hydroxybenzyl chloride. The one other literature reference dealing with o-…
Number of citations: 21 pubs.acs.org
DW Chasar, JC Westfahl - The Journal of Organic Chemistry, 1977 - ACS Publications
… Neureiter3 and Starnes and co-workers4 have shown that the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride (1) with the base triethylamine gives the quinone methide (2), whose …
Number of citations: 7 pubs.acs.org
RG Melik-Ogandzhanyan, VÉ Khachatryan… - Pharmaceutical …, 1982 - Springer
… It is interesting that the use of 3-nitro-4-hydroxybenzyl chloride resulted in the formation of (Ie) only in 65-70% yield, whereas nitroalkoxybenzyl chlorides gave a mixture of 1- and 1,3-bis-…
Number of citations: 4 link.springer.com
Y Al-Hiari, B Sweileh, A Shakya… - Jordan Journal of …, 2009 - archives.ju.edu.jo
… The substituted tails benzyloxybenzyl chloride 4f and 4-hydroxybenzyl chloride 4e were added under the same conditions but lower temperatures, furnishing benzyl …
Number of citations: 4 archives.ju.edu.jo
N Rao Kode, D Devangachinta… - Letters in Drug Design …, 2012 - ingentaconnect.com
Selected adamantanyl purines and pyrimidines 1-10 were synthesized. These compounds were evaluated for cytotoxic activity against NCI-60 DTP human tumor cell line screen. N9-(3'-…
Number of citations: 0 www.ingentaconnect.com
WA Jacobs, M Heidelberger - Journal of the American Chemical …, 1919 - ACS Publications
… , the reaction proceeded far more easily and completely in the case of the negatively substituted benzyl halides such as p-nitrobenzyl chloride, 3-nitro-4-hydroxybenzyl chloride, p-…
Number of citations: 0 pubs.acs.org
S Iwabuchi, T Nakahira, Y Fukushima… - Journal of Polymer …, 1981 - Wiley Online Library
… polystyrenes with substituted benzyl chlorides in detail and indicated the possibility of self-alkylation between the benzyl chlorides; for example, 3-nitro-4-hydroxybenzyl chloride. Low …
Number of citations: 13 onlinelibrary.wiley.com
VM Farzaliev, WSE Fernando, G Scott - European Polymer Journal, 1978 - Elsevier
The powerful antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl sulphides has been shown to be due to the generation of a Lewis acid catalyst which may destroy > 3 × 10 5 moles …
Number of citations: 67 www.sciencedirect.com
JA Kuczkowski, JG Gillick - Rubber chemistry and …, 1984 - meridian.allenpress.com
… Starnes also showed that conjugated alkenylphenols could be prepared easily by a Wittıg reaction based on 3,5-di-t-butyl-4-hydroxybenzyl chloride with a suitable aldehyde” …
Number of citations: 85 meridian.allenpress.com
Y Isobe, K Hirota - Chemical and pharmaceutical bulletin, 2003 - jstage.jst.go.jp
… 6-Amino-5-(3,5-di-t-butyl-4-hydroxybenzyl)uracil (3) was synthesized by the reaction of 6aminouracil (2) with 3,5-di-t-butyl-4-hydroxybenzyl chloride as previously reported.For the …
Number of citations: 3 www.jstage.jst.go.jp

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